Fmoc-2-fluoro-D-phénylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

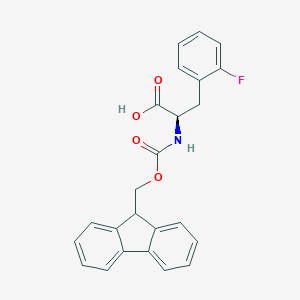

Fmoc-D-Phe(2-F)-OH: is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the ortho position of the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Chemistry: Fmoc-D-Phe(2-F)-OH is used in peptide synthesis as a building block. The Fmoc group provides protection during the synthesis process, allowing for the sequential addition of amino acids to form peptides.

Biology: Incorporation of Fmoc-D-Phe(2-F)-OH into peptides and proteins can enhance their stability and resistance to enzymatic degradation. This makes it valuable in the study of protein structure and function.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides. Its fluorinated nature can improve the pharmacokinetic properties of drugs.

Industry: Fmoc-D-Phe(2-F)-OH is used in the production of specialized materials, such as hydrogels, which have applications in drug delivery and tissue engineering.

Mécanisme D'action

Target of Action

The primary target of Fmoc-2-fluoro-D-phenylalanine is the formation of hydrogels, which are networks of polymer chains that are water-insoluble . Hydrogels of low molecular weight molecules are important in biomedical applications .

Mode of Action

Fmoc-2-fluoro-D-phenylalanine interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-2-fluoro-D-phenylalanine hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-2-fluoro-D-phenylalanine are related to the formation of hydrogels . The self-assembly process leads to the formation of these hydrogels, which can be influenced by various factors such as pH and buffer ions .

Pharmacokinetics

It’s known that the compound is used in fmoc solid-phase peptide synthesis , which suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties related to this process.

Result of Action

The result of the action of Fmoc-2-fluoro-D-phenylalanine is the formation of hydrogels . These hydrogels are formed due to the self-assembly of the compound, which is influenced by various factors . The hydrogels formed have potential applications in the biomedical field .

Action Environment

The action of Fmoc-2-fluoro-D-phenylalanine is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process, which leads to the formation of hydrogels . The stability and efficacy of the compound’s action may therefore be influenced by these environmental conditions .

Analyse Biochimique

Biochemical Properties

Fmoc-2-fluoro-D-phenylalanine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of peptide synthesis, Fmoc-2-fluoro-D-phenylalanine can act as a building block, contributing to the formation of peptide chains .

Cellular Effects

Fmoc-2-fluoro-D-phenylalanine has been shown to have notable effects on various types of cells and cellular processes . It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For example, it has been reported to display antibacterial activity against Gram-positive bacteria, reducing bacterial load both in vitro and in skin wound infections of mice .

Molecular Mechanism

The molecular mechanism of action of Fmoc-2-fluoro-D-phenylalanine is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that Fmoc-2-fluoro-D-phenylalanine can inhibit bacterial growth by entering the cell and reducing the glutathione levels .

Temporal Effects in Laboratory Settings

The effects of Fmoc-2-fluoro-D-phenylalanine can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of Fmoc-2-fluoro-D-phenylalanine can vary with different dosages in animal models . Studies have shown that at low concentrations, it inhibits bacterial growth, but at higher concentrations, it triggers oxidative and osmotic stress, altering the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(2-F)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 2-fluoro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of Fmoc-D-Phe(2-F)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Phe(2-F)-OH undergoes various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions involving Fmoc-D-Phe(2-F)-OH.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, products can vary widely, including derivatives with different functional groups attached to the phenyl ring.

Deprotection Reactions: The primary product is the free amino acid, 2-fluoro-D-phenylalanine, after removal of the Fmoc group.

Comparaison Avec Des Composés Similaires

Fmoc-phenylalanine: Lacks the fluorine atom, making it less stable and reactive compared to Fmoc-D-Phe(2-F)-OH.

Fmoc-4-fluoro-D-phenylalanine: Has the fluorine atom at the para position, which can result in different electronic and steric effects.

Fmoc-2-chloro-D-phenylalanine: Substitutes chlorine for fluorine, leading to different reactivity and properties.

Uniqueness: Fmoc-D-Phe(2-F)-OH is unique due to the ortho-fluorine substitution, which provides distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring enhanced stability and specific interactions.

Activité Biologique

Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activity, making it a valuable building block in the development of pharmaceuticals. This article explores the biological activity of Fmoc-D-Phe(2-F)-OH, supported by data tables, case studies, and detailed research findings.

Fmoc-D-Phe(2-F)-OH is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. The fluorination can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Chemical Structure:

- Molecular Formula: C15H14FNO2

- Molecular Weight: 273.27 g/mol

- CAS Number: 198545-46-9

Antitumor Activity

Research has indicated that Fmoc-D-Phe(2-F)-OH exhibits promising antitumor properties. In a study involving the synthesis of peptide analogs for cancer therapy, compounds incorporating Fmoc-D-Phe(2-F)-OH showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts.

Table 1: Antitumor Activity of Fmoc-D-Phe(2-F)-OH Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Fmoc-D-Phe(2-F)-OH | HepG2 | 5.6 | |

| Fmoc-D-Phe | HepG2 | 12.3 | |

| Kahalalide A | HeLa | 4.8 |

The incorporation of Fmoc-D-Phe(2-F)-OH into peptide structures has been shown to enhance their biological activity significantly, as observed in various in vitro assays.

The mechanism by which Fmoc-D-Phe(2-F)-OH exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in tumor proliferation and survival pathways. The fluorine substitution is hypothesized to enhance binding affinity due to increased hydrophobic interactions.

Synthesis and Evaluation of Peptide Analogues

A notable study focused on the total synthesis of Kahalalide A and related analogs utilized Fmoc-D-Phe(2-F)-OH as a key building block. The synthesized peptides were evaluated for their cytotoxicity against several cancer cell lines, revealing that those containing the fluorinated phenylalanine exhibited superior activity compared to non-fluorinated analogs .

Table 2: Peptide Synthesis Using Fmoc-D-Phe(2-F)-OH

| Peptide Name | Yield (%) | HPLC Purity (%) | Biological Activity |

|---|---|---|---|

| Kahalalide A | 19 | 98 | High |

| Fluorinated Analog | 18 | 95 | Moderate |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.